N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a small-molecule compound featuring a cyclopenta[c]pyridazine core fused with a piperidine-4-carboxamide moiety and substituted with a 4-bromo-3-methylphenyl group. Its molecular formula is C₂₁H₂₃BrN₄O, with a molecular weight of 443.34 g/mol (estimated).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c1-13-11-16(5-6-17(13)21)22-20(26)14-7-9-25(10-8-14)19-12-15-3-2-4-18(15)23-24-19/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXYTRVASKRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a cyclopenta[c]pyridazine moiety. Its molecular formula is with a molecular weight of approximately 384.31 g/mol. The presence of bromine and the piperidine group suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its effects against various diseases. Key findings include:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor properties.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : In vitro studies have revealed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and other enzymes linked to metabolic pathways in cancer cells.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways.
- DNA Interaction : Some studies suggest that the compound could intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Several research articles have documented the biological effects of this compound:
- Anticancer Studies : In a study published in Drug Target Insights, researchers evaluated the anticancer effects of various derivatives related to this compound. They reported significant growth inhibition in tumor cell lines with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative used .
- Neuroprotective Activity : A study highlighted its neuroprotective properties through AChE inhibition assays, showing that it outperformed several known inhibitors in terms of potency .
- Antimicrobial Testing : Research conducted on the antimicrobial efficacy revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of piperidine-4-carboxamide derivatives linked to cyclopenta[c]pyridazine scaffolds. Below is a comparative analysis of structurally related molecules:
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 4-bromo-3-methylphenyl group increases molecular weight and lipophilicity compared to the 4-bromobenzyl analog (415.33 g/mol vs. 443.34 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- The patent in highlights the use of Suzuki-Miyaura cross-coupling for analogous compounds, suggesting shared synthetic routes for brominated aryl derivatives. However, the methyl group in the target compound may require additional protection/deprotection steps .
The bromine atom may enhance halogen bonding with target proteins .
Research Findings and Limitations
- Gaps in Comparative Studies: No peer-reviewed studies directly comparing the target compound with its analogs were identified in the provided evidence. Structural inferences are drawn from catalog entries (e.g., Life Chemicals’ pricing data ) and patent syntheses .
- Hypothetical Pharmacokinetics: The bromine and methyl groups in the target compound may extend metabolic half-life compared to non-halogenated analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
